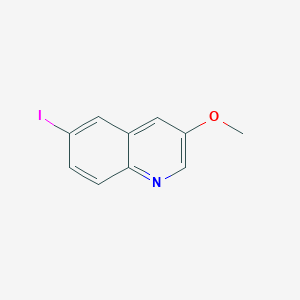

6-Iodo-3-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

6-iodo-3-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 |

InChI Key |

ZFXZCARHKWKLCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Iodo 3 Methoxyquinoline

Cross-Coupling Reactions Involving the Iodo-Quinoline Moiety

The presence of an iodine atom on the quinoline (B57606) ring makes 6-iodo-3-methoxyquinoline a suitable substrate for various cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are powerful tools for modifying quinoline structures. nih.gov The high reactivity of the carbon-iodine bond facilitates these transformations. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that pairs organoboron compounds with organic halides. fishersci.es In the context of this compound, this reaction allows for the introduction of various aryl groups at the 6-position of the quinoline core. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl >> F, highlighting the utility of iodoquinolines in these transformations. nih.gov

Research has demonstrated the successful one-pot, three-component synthesis of 2,3,4-triarylquinolines starting from 2-aryl-4-chloro-3-iodoquinolines and arylboronic acids. nih.gov This showcases the sequential and selective nature of palladium-catalyzed cross-coupling reactions on poly-halogenated quinolines. nih.gov The process typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Quinolines

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,3,4-Triarylquinoline | Moderate | nih.gov |

| 6-Chloro-3-iodoquinolin-4(1H)-one | Arylboronic acid | Pd/SPHOS | 3-Aryl-6-chloroquinolin-4(1H)-one | High | nih.gov |

| 6-Bromo-3-iodoquinolin-4(1H)-one | Arylboronic acid | Standard Pd conditions | 3-Aryl-6-bromoquinolin-4(1H)-one | Good | nih.gov |

Beyond Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed to form new carbon-carbon bonds. For instance, ruthenium-catalyzed systems can facilitate oxidative annulation reactions through C-H bond activation followed by cyclization. smolecule.com The Heck reaction, another palladium-catalyzed process, allows for the formation of carbon-carbon bonds between organohalides and alkenes. mdpi.com While specific examples involving this compound are not detailed in the provided search results, the general reactivity of iodoquinolines suggests their suitability for such transformations. smolecule.commdpi.com

An alternative to transition metal-catalyzed reactions is the use of hypervalent iodine reagents. rsc.orgnih.gov These compounds can facilitate aryl transfer reactions without the need for a metal catalyst. rsc.org Diaryliodonium salts, a type of hypervalent iodine reagent, are effective electrophilic arylating agents for forming carbon-carbon and carbon-heteroatom bonds under metal-free conditions. beilstein-journals.org This approach offers a more environmentally friendly and sustainable alternative to traditional methods. nih.govacs.org

In one study, 6-methoxyquinoline (B18371) was converted to its DMIX-iodonium salt at the 5-position, which then underwent further transformation. rsc.org This highlights the potential for regioselective functionalization of methoxyquinolines using hypervalent iodine chemistry. rsc.org

Palladium-Catalyzed Coupling Reactions for Quinoline Functionalization

Nucleophilic and Electrophilic Reactivity Patterns of Iodo-Methoxyquinolines

The electronic properties of the quinoline ring, influenced by the iodo and methoxy (B1213986) substituents, dictate its reactivity towards nucleophiles and electrophiles.

Dearomatization reactions are significant transformations that convert flat aromatic compounds into three-dimensional cyclic structures. nih.gov Nucleophilic dearomatization of quinolines typically involves the addition of a nucleophile to the pyridine (B92270) ring, leading to 1,2- or 1,4-functionalized products. nih.govacs.org This process is challenging due to the inherent stability of the aromatic system. acs.org

Recent studies have shown that the dearomatization of quinolines can be achieved through various methods, including transition metal-catalyzed and metal-free approaches. acs.org For example, copper-catalyzed hydroboration and hydrosilylation have been used for the dearomatization of quinolines. acs.org Furthermore, metal-free protocols involving hydride addition to quinolinium salts have also been developed. acs.org While the specific nucleophilic dearomatization of this compound is not explicitly detailed, the general principles of quinoline reactivity suggest its potential to undergo such transformations. The presence of substituents on the phenyl ring, such as the iodo and methoxy groups, can influence the yield and selectivity of these reactions. nih.govacs.org

Electrophilic Cyclization Reactions

Electrophilic cyclization serves as a powerful strategy for the synthesis of substituted quinolines, including those bearing an iodo-substituent. rsc.org This method typically involves the reaction of an N-(2-alkynyl)aniline derivative with an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl). acs.orgresearchgate.net

The generally accepted mechanism for this transformation proceeds through several key steps. acs.org Initially, the electrophilic iodine species coordinates to the carbon-carbon triple bond of the alkynyl side chain, forming a reactive iodonium (B1229267) ion intermediate. acs.orgxmu.edu.cn This activation facilitates an intramolecular nucleophilic attack from the aniline's aromatic ring onto the activated triple bond. acs.org The resulting cyclization produces a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline system, often by the iodine reagent itself or upon exposure to air during workup. acs.org The reaction conditions are typically mild and tolerate a wide range of functional groups. rsc.org

This methodology allows for the regioselective installation of an iodine atom on the newly formed heterocyclic ring, yielding 3-iodoquinoline (B1589721) derivatives. The specific substitution pattern on the final quinoline product is determined by the substituents present on the starting aniline (B41778) precursor. For instance, cyclization of an aniline precursor with a methoxy group at the para-position relative to the amino group would be required to generate the 6-methoxyquinoline scaffold.

Table 1: Examples of Electrophilic Cyclization for Iodoquinoline Synthesis

| Starting Material Precursor | Electrophilic Reagent | Product Type | Reference |

| N-(2-Alkynyl)aniline | ICl | 3-Iodoquinoline | acs.org |

| N-(2-Alkynyl)-4-iodoaniline | I₂ | 3,6-Diiodoquinoline | acs.org |

| 1-Azido-2-(2-propynyl)benzene | I₂ | 3-Iodoquinoline | researchgate.net |

| 2-Aminoaryl propargyl alcohols | I₂ / Aryldiazonium salt | 3-Iodo-6-(aryldiazenyl)quinolines | researchgate.net |

Derivatization Strategies for Structural Diversification and Chemical Applications

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives for various applications. Key strategies focus on reactions at the carbon-iodine bond and modifications of the methoxy group.

The carbon-iodine bond in this compound is a versatile functional handle for forming new bonds with heteroatoms (O, N, S, etc.). nih.gov Aryl iodides are excellent substrates in a variety of transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.

These transformations enable the introduction of diverse functionalities, significantly expanding the chemical space accessible from this starting material. For example, palladium- or copper-catalyzed reactions are commonly employed to form carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. Furthermore, transition-metal-free approaches, which may involve the in-situ formation of highly reactive diaryliodonium salts, have been developed for the arylation of nucleophiles. acs.org

Table 2: Representative Carbon-Heteroatom Bond Forming Reactions

| Bond Type | Heteroatom Source (Nucleophile) | Typical Catalyst System | Reaction Name (Example) | Reference |

| C-N | Amines, Amides, Azoles | Palladium or Copper | Buchwald-Hartwig Amination | chemrxiv.org |

| C-O | Alcohols, Phenols | Copper or Palladium | Ullmann Condensation, Buchwald-Hartwig Etherification | acs.orgchemrxiv.org |

| C-S | Thiols, Thiophenols | Palladium or Copper | C-S Coupling Reactions | chemrxiv.org |

| C-Se | Selenols | N/A | C-Se Coupling Reactions | nih.gov |

Beyond the C-I bond, the methoxy group at the 6-position represents another key site for derivatization. A common transformation is O-demethylation to yield the corresponding 6-hydroxyquinoline. Selective demethylation of methoxyquinolines can be achieved under specific conditions. For instance, treatment of 6,7-dimethoxyquinolines with L-methionine in methanesulfonic acid has been shown to selectively cleave the methoxy group at the 6-position. smolecule.com The resulting hydroxyl group can then serve as a nucleophile or be used as a handle for further functionalization, such as etherification or esterification, to introduce new molecular fragments.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Studies have focused on elucidating the pathways of its formation via cyclization and its participation in coupling reactions.

Mechanistic studies provide a step-by-step picture of how chemical transformations occur. For the synthesis and subsequent reactions of iodoquinolines, several key intermediates and pathways have been identified or proposed.

Electrophilic Cyclization: As previously mentioned, the key intermediate in the iodine-mediated synthesis of the quinoline ring is a cyclic iodonium ion. acs.orgxmu.edu.cn While often transient and difficult to isolate, its existence is supported by extensive mechanistic studies of similar halocyclization reactions. xmu.edu.cn This intermediate's formation is the crucial step that precedes the ring-closing C-C bond formation. acs.org

Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the mechanism proceeds through a well-established catalytic cycle. nih.gov This cycle involves the oxidative addition of the aryl iodide (e.g., this compound) to a low-valent palladium complex (e.g., Pd(0)), forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst. nih.gov

Metal-Free Arylation: For reactions involving diaryliodonium salts, the pathway involves the formation of a T-shaped hypervalent iodine intermediate (Ar₂I-Nu). acs.org The final product is formed via reductive elimination from this intermediate. acs.org

Table 3: Key Intermediates in Iodoquinoline Reactions

| Reaction Type | Proposed Key Intermediate(s) | Method of Investigation/Evidence | Reference |

| Electrophilic Cyclization | Iodonium ion | In situ NMR spectroscopy, isolation in related systems | xmu.edu.cn |

| Suzuki-Miyaura Cross-Coupling | Pd(II)-aryl-iodide complex (oxidative addition product) | Kinetic studies, low-temperature NMR, DFT calculations | nih.gov |

| I₂/DMSO-mediated Oxidation | Arylglyoxals (from Kornblum oxidation) | Mechanistic experiments, plausible pathway proposal | rsc.org |

| Hofmann-Martius Photorearrangement | CyHQ⁺ (quinolinium cation) | Femtosecond transient absorption (fs-TA) spectroscopy | nih.gov |

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. numberanalytics.comdalalinstitute.com This is achieved by comparing the reaction rates of molecules containing different isotopes (e.g., ¹²C vs. ¹³C). libretexts.org

While specific KIE studies on this compound are not extensively documented, valuable insights can be drawn from research on closely related systems, particularly the Suzuki-Miyaura reaction of aryl halides. Experimental and theoretical studies on the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction have revealed significant differences between the mechanisms for aryl bromides and aryl iodides. nih.gov

For aryl bromides, a substantial ¹³C KIE is observed at the carbon atom attached to the bromine, indicating that the cleavage of the C-Br bond during oxidative addition is the rate-determining step of the catalytic cycle. nih.gov In stark contrast, for aryl iodides, the corresponding ¹³C KIE is near unity (KIEc-i ≈ 1.003). nih.gov This lack of a significant isotope effect suggests that the C-I bond cleavage is not the first irreversible or rate-limiting step. Instead, it is proposed that a step preceding oxidative addition, such as the binding of the iodoarene to the palladium catalyst, is likely the slow step in the catalytic cycle for aryl iodides. nih.gov

Table 4: Kinetic Isotope Effects in the Suzuki-Miyaura Reaction

| Aryl Halide (Ar-X) | Isotope Pair | KIE (klight/kheavy) | Mechanistic Implication for Oxidative Addition (C-X Cleavage) | Reference |

| Aryl Bromide | ¹²C / ¹³C | ~1.020 - 1.031 | Occurs in the rate-determining step | nih.gov |

| Aryl Iodide | ¹²C / ¹³C | ~1.003 | Occurs after the rate-determining step | nih.gov |

Spectroscopic and Structural Elucidation of 6 Iodo 3 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 6-Iodo-3-methoxyquinoline, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons are observed.

Analysis of the spectrum, typically recorded in a solvent like deuterated methanol (B129727) (MeOD), reveals characteristic chemical shifts and coupling patterns. The protons on the quinoline (B57606) core are influenced by the electron-withdrawing iodine atom and the electron-donating methoxy group. Protons H-2 and H-4, located on the pyridine (B92270) ring, typically appear at lower fields (further downfield) due to the deshielding effect of the ring nitrogen. The protons on the benzene (B151609) portion of the quinoline system (H-5, H-7, H-8) exhibit shifts and splitting patterns dictated by the iodo-substituent at the C-6 position. The methoxy group protons appear as a sharp singlet, typically further upfield.

A representative dataset for the proton signals of this compound is presented below. rsc.orgambeed.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.79 | Doublet (d) | 2.0 |

| H-4 | 8.63 | Doublet (d) | 1.8 |

| H-8 | 7.86 | Doublet (d) | 9.2 |

| H-7 | 7.40 | Doublet of Doublets (dd) | 9.2, 2.1 |

| H-5 | (Not specified in snippets) | Doublet (d) | ~2.1 |

| -OCH₃ | 4.00 ambeed.com | Singlet (s) | - |

Note: The table is constructed from partial data available in literature and typical values for substituted quinolines. The assignment of H-5 is inferred from expected coupling patterns.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The chemical shifts are influenced by the substituents. The carbon atom bonded to the iodine (C-6) is expected to have a chemical shift in the range of 85-95 ppm, which is significantly upfield compared to other aromatic carbons due to the "heavy atom effect". The carbon attached to the electron-donating methoxy group (C-3) will appear downfield. The methoxy carbon itself will produce a signal around 56 ppm. ambeed.com The remaining aromatic and quinoline carbons appear in the typical region of 100-155 ppm. amazonaws.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~155-160 |

| C-4 | ~140-145 |

| C-4a | ~128-132 |

| C-5 | ~125-130 |

| C-6 | ~85-95 |

| C-7 | ~135-140 |

| C-8 | ~120-125 |

| C-8a | ~144-148 |

| -OCH₃ | 56.46 ambeed.com |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show a cross-peak connecting the methoxy proton signal (~4.00 ppm) to the methoxy carbon signal (~56.5 ppm). It would also show correlations for each aromatic C-H pair (e.g., H-2 with C-2, H-4 with C-4, etc.), confirming their direct bonding.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This information pieces together the molecular framework. Key expected correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C-3 carbon, confirming the position of the methoxy group.

Correlations from H-2 to carbons C-4 and C-8a.

Correlations from H-5 to C-7 and C-4a. These long-range correlations are vital for differentiating between potential isomers.

Total Correlation Spectroscopy (TOCSY): This experiment reveals entire spin systems by showing correlations between all protons that are coupled to each other, however far apart. In this molecule, it would help to clearly identify the protons belonging to the benzenoid ring (H-5, H-7, H-8) as a distinct spin system from the isolated protons on the pyridine ring (H-2, H-4).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and valuable structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₈INO.

HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) with a mass-to-charge ratio that corresponds precisely to the calculated exact mass of the protonated molecule (C₁₀H₉INO⁺). This confirmation of the molecular formula is a critical step in the identification process. amazonaws.com

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₈INO+H]⁺ | 285.9723 |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the compound from any impurities and to analyze its mass spectrum.

The mass spectrum of this compound would display a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~285). Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Expected fragmentation pathways for this molecule would include:

Loss of the iodine atom, resulting in a fragment ion at [M-I]⁺.

Loss of a methyl radical (•CH₃) from the methoxy group, giving a fragment at [M-CH₃]⁺.

Subsequent loss of a carbonyl group (CO) from the [M-CH₃]⁺ fragment.

These characteristic fragmentation patterns, along with the molecular ion peak, provide strong evidence for the proposed structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. rsc.org It is an indispensable tool for verifying the molecular weight and assessing the purity of synthesized compounds like this compound.

In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer. For this compound (molecular formula C10H8INO), the expected monoisotopic mass is approximately 284.96 g/mol . The mass spectrometer will detect the molecular ion peak ([M]+) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]+) at m/z (mass-to-charge ratio) of approximately 285.97. This provides direct evidence for the successful synthesis of the target molecule. LC-MS is also routinely used to monitor the progress of reactions that produce this compound, ensuring the consumption of reactants and the formation of the desired product.

Table 1: Representative LC-MS Data for a Quinoline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Chromatography System | HPLC with UV detector | nih.gov |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | nih.gov |

| Observed Ion | [M+H]+ | vulcanchem.com |

This table presents typical parameters used in the LC-MS analysis of quinoline derivatives. The exact values for this compound would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. figshare.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. The presence of the quinoline ring, an aromatic heterocyclic system, is indicated by C=C and C=N stretching vibrations typically found in the 1600-1450 cm⁻¹ region. The methoxy group (-OCH₃) would be identified by its characteristic C-O stretching vibrations, usually appearing in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-I (carbon-iodine) stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | mdpi.com |

| C=C (aromatic) | Stretching | 1600-1450 | mdpi.com |

| C=N (quinoline) | Stretching | ~1575 | mdpi.com |

| C-O (methoxy) | Asymmetric Stretching | 1275-1200 | researchgate.net |

| C-O (methoxy) | Symmetric Stretching | 1075-1020 | researchgate.net |

| C-I | Stretching | 600-500 | |

This table is based on typical IR absorption ranges for the specified functional groups and related molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Table 3: Illustrative Crystallographic Parameters for a Substituted Quinoline

| Parameter | Example Value (from 2-Chloro-6-methoxyquinoline-3-carbaldehyde) | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.7072 (9) | researchgate.net |

| b (Å) | 14.3474 (13) | researchgate.net |

| c (Å) | 9.3487 (10) | researchgate.net |

| β (˚) | 109.415 (2) | researchgate.net |

| Volume (ų) | 974.98 (18) | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

This table provides an example of crystallographic data for a related compound to illustrate the type of information obtained from an X-ray diffraction study.

Other Spectroscopic Methods for Specific Research Questions (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. biocompare.com These methods are valuable for understanding the photophysical properties of compounds like this compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. biocompare.com Aromatic systems like quinoline derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* electronic transitions. The specific wavelengths of maximum absorption (λ_max) are sensitive to the substituents on the quinoline ring. The methoxy group (an electron-donating group) and the iodine atom (a heavy atom that can influence spin-orbit coupling) will affect the electronic structure and thus the absorption spectrum of the molecule.

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. biocompare.com Not all molecules fluoresce, but many aromatic compounds do. Studying the fluorescence properties, including the emission spectrum and quantum yield, can provide further insights into the electronic nature of this compound and its potential use in applications such as fluorescent probes or materials science.

Table 4: Representative Photophysical Data for Quinoline Derivatives

| Parameter | Description | Typical Range | Reference |

|---|---|---|---|

| UV-Vis λ_max | Wavelength of maximum absorption | 250-400 nm | scispace.com |

| Fluorescence λ_em | Wavelength of maximum emission | Varies depending on structure and solvent | omicsonline.org |

| Molar Absorptivity (ε) | Measure of how strongly a chemical species absorbs light | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | biocompare.com |

This table illustrates the types of data obtained from UV-Vis and fluorescence spectroscopy for related aromatic compounds.

Computational and Theoretical Investigations of 6 Iodo 3 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and predict various electronic parameters. uantwerpen.beacs.org These calculations provide insights into the distribution of electron density, molecular orbital energies, and other properties that govern the molecule's reactivity and stability. uantwerpen.beacs.org

DFT studies on related quinoline systems have been performed using various basis sets, such as 6-311++G(d,p) and LANL2DZ for metal atoms, to achieve accurate descriptions of their electronic characteristics. acs.orgresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. uantwerpen.be For instance, in studies of quinoline derivatives, DFT has been used to calculate parameters like ionization potential and electron affinity, which are fundamental to understanding their behavior in chemical reactions. uantwerpen.be

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

| Study Focus | DFT Functional | Basis Set | Reference |

| Electronic Properties & Reactivity | B3LYP | 6-311++G(d,p), 6-31+G(d,p) | uantwerpen.be |

| Geometric and Electronic Structures | B3LYP | LANL2DZ (for metals), 6-311G(d,p) | acs.org |

| Tautomeric and Conformational Analysis | B3LYP | 6-311++G(d,p) | researchgate.net |

| Charge Transfer Analysis | B3PW91, B3LYP | 6-311G(d,p) | dergipark.org.tr |

This table is for illustrative purposes and may not be exhaustive.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Significance

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. ossila.comirjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive. irjweb.com In the context of 6-iodo-3-methoxyquinoline, the analysis of its HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of these orbitals across the quinoline ring system dictates the molecule's behavior in various chemical transformations. For example, the HOMO is often localized on electron-rich portions of a molecule, while the LUMO is concentrated on electron-deficient areas. chalcogen.ro Computational studies on similar quinoline derivatives have shown that the HOMO-LUMO gap can be correlated with their biological activity. irjweb.com

Table 2: Conceptual Significance of HOMO and LUMO

| Orbital | Significance | Implication for Reactivity |

| HOMO | Electron-donating capacity | Susceptibility to electrophilic attack |

| LUMO | Electron-accepting capacity | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap generally implies higher reactivity |

Reaction Mechanism Modeling and Energetics

Transition State Analysis and Energy Profiles

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving quinoline derivatives. By calculating the energy profiles of reaction pathways, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds. For instance, in the amidation of quinoline N-oxide, computational studies have been used to compare the energy barriers for reactions at different positions, explaining the observed regioselectivity. acs.org

Transition state analysis involves locating the highest energy point along the reaction coordinate, which corresponds to the energy barrier that must be overcome for the reaction to occur. acs.org The geometry of the transition state provides valuable information about the bonding changes during the reaction. For example, in the palladium-catalyzed C-H arylation of quinoline N-oxides, DFT calculations have helped to elucidate the cyclopalladation pathway and the factors influencing site selectivity. acs.org These computational investigations can also shed light on the role of catalysts and solvents in the reaction mechanism. acs.orgacs.org

Prediction of Regioselectivity and Stereoselectivity in Quinoline Transformations

The prediction of regioselectivity and stereoselectivity is a significant application of computational chemistry in the study of quinoline transformations. By comparing the activation energies for different reaction pathways, it is possible to predict which product will be favored. For example, in the functionalization of quinoline N-oxides, DFT calculations have successfully predicted the preference for C8-arylation over C2-arylation by demonstrating the formation of a more stable five-membered palladacycle intermediate for the C8 pathway. acs.org

Conformational Analysis and Molecular Dynamics Simulations of Quinoline Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, understanding its preferred conformation is important as it can influence its physical properties and biological activity. Computational methods can be used to determine the relative energies of different conformers and identify the most stable structures. researchgate.net

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. tandfonline.com In the context of quinoline derivatives, MD simulations can be used to explore the conformational landscape of the molecule and its interactions with its environment, such as a solvent or a biological target. tandfonline.comnih.gov These simulations can reveal how the molecule flexes and changes shape, which is crucial for understanding processes like ligand-receptor binding. tandfonline.comnih.gov For example, MD simulations have been used to study the stability of complexes between quinoline derivatives and protease enzymes, providing insights into their potential as enzyme inhibitors. tandfonline.comnih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) Based on Theoretical Models

The prediction of spectroscopic properties for molecules like this compound using computational methods has become a valuable adjunct to experimental chemistry. scirp.org Theoretical models, particularly those based on Density Functional Theory (DFT), allow for the elucidation of molecular structure and the simulation of various spectra, providing insights that can aid in the interpretation of experimental data. scirp.orgnih.gov

Methodologies such as DFT and Time-Dependent DFT (TD-DFT) are frequently employed to investigate the spectroscopic characteristics of quinoline and its derivatives. scirp.orgbohrium.com The selection of an appropriate functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for achieving a good correlation between calculated and experimental values. scholarsresearchlibrary.comdergipark.org.tr These computational approaches can be used to predict Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. dergipark.org.trresearchgate.net This method, implemented within a DFT framework, calculates the absolute isotropic shielding values for each nucleus. tsijournals.com

To make these theoretical values comparable to experimental data, the calculated shielding constants (σ) are converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). dergipark.org.tr The chemical shift is calculated using the formula: δ_calc = σ_TMS - σ_calc, where σ_TMS is the shielding constant of TMS calculated at the same level of theory. dergipark.org.tr The choice of functional and basis set, such as B3LYP/6-311++G(d,p), has been shown to provide excellent agreement with experimental NMR data for various quinoline derivatives. kuleuven.be

For this compound, theoretical calculations would predict distinct chemical shifts for each of its protons and carbon atoms, influenced by the electron-withdrawing iodine atom at the C6 position and the electron-donating methoxy (B1213986) group at the C3 position.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

This table presents hypothetical data based on the application of the GIAO method with a B3LYP functional. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.75 | C-2 | 153.2 |

| H-4 | 7.98 | C-3 | 156.5 |

| H-5 | 8.15 | C-4 | 115.8 |

| H-7 | 7.65 | C-4a | 129.5 |

| H-8 | 7.80 | C-5 | 131.0 |

| OCH₃ | 3.95 | C-6 | 92.1 |

| C-7 | 136.5 | ||

| C-8 | 124.0 | ||

| C-8a | 146.8 | ||

| OCH₃ | 56.1 |

IR Spectroscopy Prediction

Theoretical vibrational analysis provides a detailed understanding of the molecular vibrations that give rise to an infrared spectrum. DFT calculations are used to compute the harmonic vibrational frequencies of the molecule in its ground state. scirp.org For quinoline derivatives, the B3LYP functional combined with basis sets like 6-31+G(d,p) has been shown to produce results that agree well with experimental IR spectra. scirp.orgscirp.org

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor, typically around 0.96, is applied to the computed wavenumbers to improve the correlation with experimental data. mdpi.com A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. dergipark.org.tr For this compound, the IR spectrum would be characterized by C-H stretching in the aromatic region, C-O stretching from the methoxy group, C=C and C=N stretching within the quinoline core, and a C-I stretching vibration at lower frequencies.

Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound.

This table presents hypothetical data based on DFT (B3LYP) calculations. Values are scaled. Actual experimental values may vary.

| Scaled Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | CH₃ stretching (methoxy group) |

| 1620 | C=N stretching (quinoline ring) |

| 1580-1450 | C=C aromatic ring stretching |

| 1250 | Asymmetric C-O-C stretching (methoxy-aryl ether) |

| 1150 | In-plane C-H bending |

| 1030 | Symmetric C-O-C stretching (methoxy-aryl ether) |

| 850-750 | Out-of-plane C-H bending |

| 650 | C-I stretching |

UV-Vis Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra of molecules. bohrium.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

The choice of functional is particularly important for TD-DFT calculations. For quinoline derivatives, functionals like CAM-B3LYP have been used to calculate electronic absorption and emission spectra. bohrium.com The calculations can also be performed considering solvent effects, often using an implicit solvent model like the Polarizable Continuum Model (PCM), to better simulate experimental conditions. dergipark.org.tr The UV-Vis spectrum of this compound would be dominated by π→π* transitions within the conjugated quinoline ring system, with the positions of the absorption bands influenced by the iodo and methoxy substituents.

Table 3: Illustrative Predicted UV-Vis Absorption Maxima (λmax) for this compound.

This table presents hypothetical data based on TD-DFT calculations in a common solvent like ethanol (B145695). Actual experimental values may vary.

| Predicted λmax (nm) | Dominant Electronic Transition | Oscillator Strength (f) |

| 335 | S₀ → S₁ (π→π) | 0.15 |

| 280 | S₀ → S₂ (π→π) | 0.45 |

| 230 | S₀ → S₃ (π→π*) | 0.60 |

6 Iodo 3 Methoxyquinoline As a Versatile Synthetic Building Block in Organic Synthesis

Precursor to Complex Polyfunctionalized Quinolines

6-Iodo-3-methoxyquinoline is a highly useful intermediate in organic synthesis, primarily due to its two distinct functional handles: the iodo group at the C-6 position and the methoxy (B1213986) group at the C-3 position. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse carbon-based and heteroatomic substituents at the 6-position, a key strategy for creating complex quinoline (B57606) derivatives. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings provide reliable methods to append new functional groups onto the quinoline core. smolecule.comacs.org For instance, the Suzuki reaction of an iodoquinoline with an appropriate boronic acid can yield styryl-substituted quinolines. acs.org

The methoxy group, being an electron-donating group, activates the quinoline ring towards certain transformations. For example, related 6-methoxyquinoline (B18371) scaffolds have been successfully converted into 6-methoxyquinoline-5,8-diones through oxidation processes. nih.gov These quinoline-quinones are an important class of compounds, and the dione (B5365651) functionality can be further derivatized. nih.gov In other research, the 6-methoxyquinoline core has been functionalized at the 5-position to create sulfoximines, demonstrating that the substitution pattern allows for selective C-H functionalization. rsc.org The combination of these reactive sites makes this compound a valuable precursor for generating polyfunctionalized quinolines where different points of the molecule can be selectively modified.

Table 1: Examples of Functionalization Reactions on the Iodoquinoline Scaffold

| Reaction Type | Reagents & Conditions | Functional Group Introduced | Reference Example |

| Suzuki Coupling | Arylboronic acid, Pd(0) catalyst, base | Aryl group | acs.orgnih.gov |

| Nucleophilic Substitution | Amines, thiols | Amino or thioether groups | smolecule.com |

| Oxidation | mCPBA, Fremy's salt | Quinone functionality | nih.gov |

| C-H Functionalization | DMIX-iodonium salt, sulfinamide | Sulfoximine group | rsc.org |

Scaffold for Novel Heterocyclic Architectures

The rigid, aromatic structure of the quinoline ring system makes this compound an excellent foundational scaffold for the construction of more complex, multi-ring heterocyclic architectures. nih.gov Its inherent functionalities can be used as anchor points to build fused or appended ring systems.

A notable example is the use of a 6-methoxyquinoline derivative in the synthesis of a complex diazaadamantane structure. evitachem.com In this multi-step synthesis, the quinoline moiety is attached to a pre-formed diazaadamantane core, resulting in a novel, cage-like heterocyclic compound. evitachem.com This demonstrates how the quinoline scaffold can be incorporated into larger, three-dimensional structures.

Furthermore, the general strategy of using functionalized quinolines as precursors to build larger systems is well-established. Methodologies such as imino-Diels-Alder reactions and intramolecular Friedel-Crafts cyclizations have been employed to synthesize biquinoline derivatives from quinoline monomers. researchgate.net Polyfunctionalized tetrahydroquinolines (THQs), which can be derived from quinoline precursors, are themselves important building blocks for natural products and pharmacologically active molecules. researchgate.net The reactivity of the iodo and methoxy groups on the title compound provides the necessary handles to initiate the cyclization or coupling reactions needed to form these larger, novel heterocyclic architectures.

Role in the Synthesis of Advanced Organic Materials and Ligands

The quinoline scaffold is not only important in medicinal chemistry but also in materials science and coordination chemistry. Derivatives of this compound can serve as key intermediates in the synthesis of advanced organic materials with specific photophysical properties, as well as complex ligands for catalysis and metal sensing.

In the field of organic materials, quinoline-based structures are used to create fluorescent dyes. researchgate.net For instance, quinoline-based BODIPY (boron-dipyrromethene) dyes that exhibit aggregation-induced emission (AIE) have been synthesized. researchgate.net The photophysical properties of these dyes, such as their absorption and emission maxima, are influenced by the substituents on the quinoline ring. The presence of a methoxy group, for example, can cause a blue shift in the spectral properties of the dye. researchgate.net The iodo group on this compound can be readily converted via cross-coupling reactions to attach the quinoline to other parts of a larger chromophore system, allowing for the rational design of new materials.

In coordination chemistry, quinoline derivatives, particularly those with coordinating atoms like 8-hydroxyquinoline, are classic bidentate ligands that form stable complexes with a wide range of metal ions. researchgate.netnih.gov While this compound is not a classic bidentate chelator itself, it serves as a valuable precursor. The iodo-substituent can be replaced with a coordinating group, or it can be used to link the quinoline scaffold to another ligand, creating more complex, multidentate ligand systems. These ligands can be used to synthesize metal complexes for applications in catalysis, molecular sensing, or as therapeutic agents. nih.gov

Intermediate in the Development of Quinoline-Based Scaffolds for Chemical Research

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net As such, the ability to rapidly generate a large number of diverse quinoline derivatives for screening is highly valuable in chemical research and drug discovery. researchgate.net

This compound is an ideal intermediate for this purpose because it allows for diversification at multiple points. The C-6 iodo position is a versatile handle for introducing a wide variety of substituents through well-understood cross-coupling chemistry, enabling the exploration of the chemical space around that part of the molecule. smolecule.com Simultaneously, the methoxy-substituted ring can be targeted for other reactions, such as electrophilic substitution or oxidation. nih.gov

This dual reactivity facilitates the creation of chemical libraries. For example, researchers have developed one-pot, multi-component reactions to produce libraries of 6-iodo-substituted carboxy-quinolines, highlighting the utility of the 6-iodo-aniline substructure as a foundational element for generating molecular diversity. mdpi.comnih.gov By starting with a pre-functionalized intermediate like this compound, chemists can efficiently build libraries of novel quinoline-based compounds for screening in various chemical, biological, and materials science applications. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Iodo 3 Methoxyquinoline Research

Development of More Efficient, Sustainable, and Green Synthetic Routes

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner–von Miller, and Friedländer reactions, often require harsh conditions, toxic reagents, and lengthy reaction times, leading to environmental and economic concerns. Future research should prioritize the development of green and sustainable synthetic routes to 6-iodo-3-methoxyquinoline and its derivatives.

Key areas of focus include:

Microwave-Assisted Synthesis: This energy-efficient technique can significantly reduce reaction times from hours to minutes and improve yields. Applying microwave irradiation to classical syntheses like the Friedländer or Combes reactions could provide a rapid and green route to the this compound core.

Alternative Solvents and Catalysts: Replacing hazardous solvents and expensive metal catalysts is a core principle of green chemistry. Research into using benign solvents like water or ionic liquids, and employing recyclable or metal-free catalysts, could lead to more environmentally friendly processes. For instance, a one-pot, three-component method using trifluoroacetic acid as a cost-effective catalyst has been successfully used for other iodo-quinolines.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial for minimizing waste. Strategies like cascade reactions, where multiple bonds are formed in a single operation, can significantly improve atom economy.

| Approach | Traditional Method | Potential Green Alternative | Key Advantages |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, lower energy consumption. |

| Catalysis | Strong acids (e.g., H₂SO₄), heavy metals | Recyclable catalysts (e.g., Nafion), organocatalysts, biocatalysis | Reduced toxicity, easier separation, reusability. |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, PEG-400, solvent-free conditions | Lower environmental impact, improved safety. |

| Reaction Design | Multi-step synthesis | One-pot, multi-component, or cascade reactions | Higher atom economy, reduced waste, operational simplicity. |

Exploration of Novel Reactivities and Unprecedented Transformation Pathways

The this compound scaffold possesses distinct reactive sites that are ripe for exploration. The carbon-iodine bond at the C6 position is a prime target for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Future work could explore less common or unprecedented transformations.

Potential avenues for research include:

Distal C-H Functionalization: While C-H activation at positions ortho to the nitrogen (C2, C8) is well-established, developing methods for selective functionalization at other positions, such as C3, remains a challenge. Investigating novel directing groups or catalytic systems to achieve regioselective silylation, alkoxylation, or alkenylation at the C3 position of 6-methoxyquinoline (B18371) could open new synthetic pathways.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild conditions for a variety of transformations. This approach could be used to generate radical intermediates from the C-I bond of this compound, enabling novel coupling reactions or cyclizations that are inaccessible through traditional thermal methods.

Deaminative Alkynylation: Recently discovered deaminative-alkynylation of imines using photoredox catalysis presents an innovative pathway. Exploring analogous transformations where the quinoline nitrogen participates in novel bond-forming events could lead to entirely new heterocyclic frameworks.

Advanced Mechanistic Studies for Complex Reactions and Rearrangements

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, advanced mechanistic studies could provide crucial insights into catalyst behavior, intermediate stability, and the factors controlling regioselectivity.

Future research should employ a combination of experimental and computational techniques:

Kinetic Analysis: Detailed kinetic studies can help elucidate reaction pathways and identify rate-determining steps. This information is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

In Situ Spectroscopy: Techniques like photoionization and photoelectron photoion coincidence spectroscopy can help identify transient reactive intermediates that steer a reaction toward a specific pathway.

Computational Chemistry: Quantum chemistry calculations can model reaction pathways, predict the feasibility of proposed mechanisms, and explain observed selectivities. This approach is particularly useful for studying complex, multi-step reactions where intermediates are difficult to detect experimentally.

Integration with High-Throughput and Automated Synthesis Methodologies

To accelerate the discovery of new bioactive quinoline derivatives, modern high-throughput and automated synthesis techniques are indispensable. Adapting synthetic routes for this compound to these platforms would enable the rapid generation of large chemical libraries for biological screening.

Key technologies to integrate include:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. Developing flow-based protocols for the synthesis and subsequent functionalization of this compound would streamline the production of derivatives.

Parallel Synthesis: Mechanochemical approaches using multi-position ball mills allow for the simultaneous execution of numerous reactions, facilitating rapid optimization of reaction conditions and the creation of compound libraries. This method is particularly advantageous for green chemistry as it often requires minimal or no solvent.

| Methodology | Key Features | Application to this compound | Primary Advantage |

|---|---|---|---|

| Flow Chemistry | Continuous processing, precise control of temperature/pressure, enhanced mixing. | Automated synthesis of the core and subsequent cross-coupling reactions. | Scalability, safety, and process consistency. |

| Parallel Mechanochemistry | Simultaneous milling of multiple samples, solvent-free or low-solvent conditions. | Rapid screening of catalysts, solvents, and reactants for derivatization. | High-throughput optimization and library generation. |

| Robotic Synthesis Platforms | Automated liquid handling, purification, and analysis. | Generation of large, diverse libraries of derivatives for screening. | Increased speed and reproducibility in drug discovery. |

Application in the Design of Novel Chemical Probes and Ligands

Small-molecule chemical probes are critical tools for studying biological systems and validating drug targets. The this compound scaffold is an attractive starting point for designing such probes.

Future directions include:

Fluorogenic Probes: The intrinsic fluorescence of the quinoline ring can be modulated by substitution. The C-I bond provides a handle for introducing functionalities that can interact with specific biological targets, leading to a change in fluorescence upon binding.

Photoaffinity Labels: The iodine atom can be replaced with photoreactive groups (e.g., azides, diazirines) via cross-coupling reactions. Such probes can be used to covalently label target proteins upon photoirradiation, facilitating target identification.

Targeted Protein Degraders: The scaffold could be incorporated into heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which link a target protein to an E3 ubiquitin ligase to induce its degradation.

Multi-Component Reactions for the Rapid Generation of Diverse Quinoline Libraries

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. They offer high atom economy and efficiency, making them ideal for generating diverse chemical libraries.

Future research should explore the use of this compound or its precursors in MCRs:

Povarov Reaction: This aza-Diels-Alder reaction can be used to synthesize tetrahydroquinoline derivatives. Using an aniline (B41778) precursor to this compound in a Povarov-type reaction could rapidly generate a library of complex, fused heterocyclic systems.

Ugi and Passerini Reactions: These isocyanide-based MCRs are highly versatile for creating peptide-like scaffolds. Incorporating a this compound-containing aldehyde, amine, or carboxylic acid into these reactions would yield highly functionalized and diverse products. A one-pot, three-component method has already been shown to be effective for creating libraries of other iodo-quinoline derivatives.

By pursuing these future research directions, the full potential of this compound as a versatile building block in chemistry and biology can be realized, paving the way for new discoveries in materials science, drug discovery, and chemical biology.

Q & A

Q. What are the recommended synthetic routes for preparing 6-iodo-3-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation of the quinoline core. For example, iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane, followed by methoxylation at the 3-position using methoxide under controlled pH. Optimization includes monitoring reaction temperature (typically 0–25°C) and stoichiometric ratios to avoid over-iodination or side reactions. Catalytic systems, such as copper(I) iodide, may enhance regioselectivity . Characterization via H/C NMR and mass spectrometry is critical to confirm purity and structure .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- Methodological Answer :

- NMR : The methoxy group (–OCH) at position 3 appears as a singlet (~δ 3.9–4.1 ppm in H NMR), while the iodine atom at position 6 deshields adjacent protons, causing distinct splitting patterns.

- Mass Spectrometry : A molecular ion peak at m/z 285 (CHINO) with a characteristic iodine isotopic pattern (1:1 doublet) confirms the presence of iodine.

- X-ray Crystallography : Resolves regiochemistry; for example, bond angles and distances between iodine and the quinoline ring can differentiate it from bromo/chloro analogs .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in assay conditions (pH, cell lines) or impurities. To resolve this:

Reproduce Experiments : Standardize protocols (e.g., MIC assays for antimicrobial activity using identical bacterial strains) .

Purity Validation : Use HPLC (>98% purity) to exclude confounding effects from byproducts.

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing iodine with other halogens) to isolate contributing factors .

Q. How can regioselective iodination be achieved in quinoline derivatives with competing reactive sites?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Directing Groups : Electron-donating groups (e.g., –OCH at position 3) activate the para position (C-6) for electrophilic iodination.

- Catalysis : Lewis acids like BF·EtO can direct iodination to the desired site by stabilizing transition states.

- Solvent Effects : Non-polar solvents (e.g., CCl) favor iodination at electron-rich regions, while polar solvents may alter reactivity .

Q. What analytical frameworks are suitable for evaluating reaction mechanisms in the synthesis of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity trends (e.g., Fukui indices for electrophilic attack sites).

- Isotopic Labeling : Use I/I isotopic tracing to confirm iodine incorporation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.